molecular formula C16H13N3O4S B2464404 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole CAS No. 318247-39-1

3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole

Cat. No.: B2464404
CAS No.: 318247-39-1
M. Wt: 343.36
InChI Key: INSWQIAJPZTKJK-UHFFFAOYSA-N
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Description

3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole is a chemical compound with the molecular formula C16H13N3O4S It is characterized by the presence of a pyrazole ring substituted with a benzenesulfonyl group and a nitrophenyl group

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzenesulfonamides, have been found to interact with various proteins and enzymes

Mode of Action

Amines, which are structurally similar to pyrazoles, are known to act as nucleophiles and can form products with a variety of electrophiles . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that sulfonamides and lipids, which are structurally similar to this compound, are widely found in natural products, bioactive substances, and pharmaceuticals . They are involved in a wide range of biological and pharmacological activities, suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Benzimidazole molecules, which are structurally similar to this compound, have been found to be effective against various strains of microorganisms . This suggests that the compound may have similar antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole typically involves the reaction of 3-[(benzenesulfonyl)methyl]-4-nitrobenzaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boron reagents and palladium catalysts.

Major Products Formed

    Reduction: 3-{3-[(benzenesulfonyl)methyl]-4-aminophenyl}-1H-pyrazole.

    Substitution: Various sulfonamide derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole is unique due to the combination of its pyrazole ring and the specific substitution pattern of the benzenesulfonyl and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-19(21)16-7-6-12(15-8-9-17-18-15)10-13(16)11-24(22,23)14-4-2-1-3-5-14/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWQIAJPZTKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C3=CC=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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